(E)-3-methylsulfonylprop-2-enoic Acid
Description
Properties
IUPAC Name |
(E)-3-methylsulfonylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKIFRWOPQFZKI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound has the smallest molecular mass (150.15 g/mol) due to its simple methylsulfonyl group.
- Compounds in and feature bulky aromatic sulfonamide substituents, increasing molar mass (~396 g/mol) and complexity.
- The compound in incorporates halogen (Cl) and alkoxy (ethoxy, methoxy) groups, balancing lipophilicity and polarity.
Physicochemical Properties
Analysis :
- The methylsulfonyl group in the target compound enhances acidity compared to alkyl-substituted analogs, though data for other compounds are unavailable.
- High boiling points in sulfonyl-containing compounds (e.g., target: 397.5°C) suggest strong intermolecular interactions (dipole-dipole, hydrogen bonding) .
Functional Group Impact on Reactivity and Bioactivity
- Hydrogen Bonding : Sulfonamide groups in and may participate in hydrogen bonding, influencing solubility and crystal packing (as per Etter’s hydrogen-bonding analysis ).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-methylsulfonylprop-2-enoic Acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group to a prop-2-enoic acid backbone via sulfonation or nucleophilic substitution. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (6–12 hours). Catalysts like BF₃·Et₂O may enhance yield . Optimization requires iterative testing of these variables, supported by TLC or HPLC monitoring .
Q. What safety precautions are necessary when handling (E)-3-methylsulfonylprop-2-enoic Acid in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services. Contaminated equipment should be deactivated with 10% NaOH before cleaning .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of (E)-3-methylsulfonylprop-2-enoic Acid?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for protons; δ ~160–170 ppm for carbonyl carbons) and methylsulfonyl group (δ ~3.0 ppm for protons; δ ~40–50 ppm for sulfur-linked carbons) .
- IR : Confirm C=O (1700–1750 cm⁻¹) and S=O (1150–1300 cm⁻¹) stretches .
- MS : Look for molecular ion peaks matching the molecular weight (e.g., m/z 178 for C₅H₈O₄S) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of (E)-3-methylsulfonylprop-2-enoic Acid derivatives?
- Methodological Answer : Cross-validate using X-ray crystallography (SHELX software for refinement ) and 2D NMR (COSY, HSQC). For ambiguous NOEs or coupling constants, computational modeling (DFT or MD simulations) can predict conformers. Contradictions may arise from dynamic effects (e.g., rotamers), requiring variable-temperature NMR .
Q. How do computational chemistry approaches enhance understanding of (E)-3-methylsulfonylprop-2-enoic Acid's reactivity and biological interactions?
- Methodological Answer :
- Reactivity : DFT calculations predict electrophilic regions (e.g., β-carbon in the α,β-unsaturated system) for Michael addition or nucleophilic attack .
- Biological Targets : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cyclooxygenase). MD simulations (AMBER) assess stability of ligand-protein complexes over time .
Q. What methodological considerations are critical when investigating the bioactivity of (E)-3-methylsulfonylprop-2-enoic Acid in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use recombinant enzymes (e.g., COX-2) and control inhibitors (e.g., ibuprofen). Pre-incubate the compound with the enzyme (30 min, 37°C) to ensure binding .
- Data Interpretation : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Address false positives by testing against off-target enzymes (e.g., carbonic anhydrase) .
- Mechanistic Studies : Use fluorescence quenching or SPR to measure binding kinetics (Kₐ, Kₐₜ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
